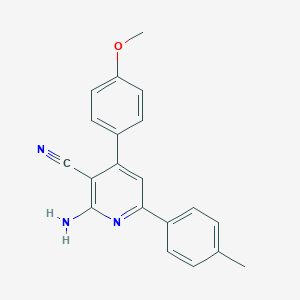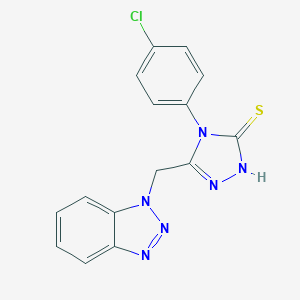
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide, also known as CTZ, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. CTZ is a triazine-based compound that has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been the subject of scientific research due to its potential applications in various fields. It has been found to exhibit anticancer, antifungal, and antiviral activities. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide is not fully understood. However, it has been proposed that N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide exerts its anticancer activity by inducing apoptosis and inhibiting the cell cycle. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has also been found to inhibit the growth of fungi and viruses by disrupting their metabolic pathways.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been found to have both biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has also been found to induce oxidative stress and DNA damage in cancer cells. Physiologically, N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been found to reduce inflammation and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has several advantages for lab experiments, including its high stability and solubility in various solvents. However, it also has some limitations, including its potential toxicity and the need for further optimization of its synthesis method.
Zukünftige Richtungen
There are several future directions for the research on N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide. One potential direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the investigation of its potential use in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, the development of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide-based fluorescent probes for the detection of other molecules is another potential direction for future research.
Conclusion:
In conclusion, N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide is a triazine-based compound that has been the subject of scientific research due to its potential applications in various fields. Its synthesis method has been optimized to produce high yields of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has been found to exhibit anticancer, antifungal, and antiviral activities, and has also been investigated for its potential use as a fluorescent probe and in the treatment of Alzheimer's disease. N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the research on N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide, including the optimization of its synthesis method and the investigation of its potential use in the treatment of other diseases.
Synthesemethoden
N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide can be synthesized using various methods, including the reaction of 4-chlorophenylhydrazine with 5,6-diphenyl-1,2,4-triazine-3-thiol in the presence of a base. Another method involves the reaction of 4-chlorophenylhydrazine with 5,6-diphenyl-1,2,4-triazine-3-carboxylic acid in the presence of a coupling agent. These methods have been optimized to produce high yields of N-(4-chlorophenyl)-2-(5,6-diphenyl-1,2,4-triazin-3-yl)hydrazinecarbothioamide.
Eigenschaften
Molekularformel |
C22H17ClN6S |
|---|---|
Molekulargewicht |
432.9 g/mol |
IUPAC-Name |
1-(4-chlorophenyl)-3-[(5,6-diphenyl-1,2,4-triazin-3-yl)amino]thiourea |
InChI |
InChI=1S/C22H17ClN6S/c23-17-11-13-18(14-12-17)24-22(30)29-28-21-25-19(15-7-3-1-4-8-15)20(26-27-21)16-9-5-2-6-10-16/h1-14H,(H2,24,29,30)(H,25,27,28) |
InChI-Schlüssel |
SYIOTGPTRFOMQH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N=NC(=N2)NNC(=S)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl [4-chloro({[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)anilino]acetate](/img/structure/B292580.png)
![Ethyl (4-chloro{[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl}anilino)acetate](/img/structure/B292581.png)
![Ethyl [({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-3-methoxyanilino]acetate](/img/structure/B292583.png)

![2-({2-[(2-Oxo-2-phenylethyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-phenylethanone](/img/structure/B292590.png)
![2,4-Bis(benzylsulfanyl)-7-(4-morpholinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292592.png)
![2,4-Bis(methylsulfanyl)-7-(4-phenyl-1-piperazinyl)pyrimido[4,5-d]pyrimidine](/img/structure/B292593.png)




![4-(4-Chlorophenyl)-2-[2-(4-chlorophenyl)-2-oxoethoxy]-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292604.png)
![2-(Allyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292606.png)
![2-(Benzyloxy)-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile](/img/structure/B292608.png)